Cas no 477889-05-7 ((E)-3-(4-[(4-BROMOBENZYL)OXY]PHENYL)-N-(SEC-BUTYL)-2-PROPENAMIDE)

(E)-3-(4-[(4-BROMOBENZYL)OXY]PHENYL)-N-(SEC-BUTYL)-2-PROPENAMIDE structure
477889-05-7 structure
Product Name:(E)-3-(4-[(4-BROMOBENZYL)OXY]PHENYL)-N-(SEC-BUTYL)-2-PROPENAMIDE
CAS No:477889-05-7
MF:C20H22BrNO2
MW:388.298184871674
CID:5264768
Update Time:2025-05-17

(E)-3-(4-[(4-BROMOBENZYL)OXY]PHENYL)-N-(SEC-BUTYL)-2-PROPENAMIDE Chemical and Physical Properties

Names and Identifiers

    • (E)-3-(4-[(4-BROMOBENZYL)OXY]PHENYL)-N-(SEC-BUTYL)-2-PROPENAMIDE
    • (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(butan-2-yl)prop-2-enamide
    • (E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-butan-2-ylprop-2-enamide
    • (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(sec-butyl)-2-propenamide
    • HMS580N21
    • Inchi: 1S/C20H22BrNO2/c1-3-15(2)22-20(23)13-8-16-6-11-19(12-7-16)24-14-17-4-9-18(21)10-5-17/h4-13,15H,3,14H2,1-2H3,(H,22,23)/b13-8+
    • InChI Key: HXERARAIXDPHBE-MDWZMJQESA-N
    • SMILES: BrC1C=CC(=CC=1)COC1C=CC(=CC=1)/C=C/C(NC(C)CC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 396
  • XLogP3: 4.9
  • Topological Polar Surface Area: 38.3

(E)-3-(4-[(4-BROMOBENZYL)OXY]PHENYL)-N-(SEC-BUTYL)-2-PROPENAMIDE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
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(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(sec-butyl)-2-propenamide
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(E)-3-(4-[(4-BROMOBENZYL)OXY]PHENYL)-N-(SEC-BUTYL)-2-PROPENAMIDE Suppliers

Amadis Chemical Company Limited
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(CAS:477889-05-7)(E)-3-(4-[(4-BROMOBENZYL)OXY]PHENYL)-N-(SEC-BUTYL)-2-PROPENAMIDE
Order Number:A1034108
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:53
Price ($):315.0
Email:sales@amadischem.com

Additional information on (E)-3-(4-[(4-BROMOBENZYL)OXY]PHENYL)-N-(SEC-BUTYL)-2-PROPENAMIDE

(E)-3-(4-[(4-BROMOBENZYL)OXY]PHENYL)-N-(SEC-BUTYL)-2-PROPENAMIDE (CAS No. 477889-05-7): A Comprehensive Overview

(E)-3-(4-[(4-BROMOBENZYL)OXY]PHENYL)-N-(SEC-BUTYL)-2-PROPENAMIDE, with the CAS number 477889-05-7, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of amides and is characterized by its conjugated double bond system and the presence of a brominated benzyl group. The compound's structure offers a versatile platform for exploring various biological interactions and therapeutic applications.

The chemical structure of (E)-3-(4-[(4-BROMOBENZYL)OXY]PHENYL)-N-(SEC-BUTYL)-2-PROPENAMIDE can be broken down into several key components. The central amide linkage connects the aromatic phenyl ring, substituted with a bromobenzyl ether group, to the propenamide moiety. The (E) configuration of the double bond in the propenamide segment is crucial for its stability and reactivity. The sec-butyl group attached to the nitrogen atom of the amide provides additional steric and electronic effects that influence the compound's properties.

Recent studies have focused on the potential biological activities of (E)-3-(4-[(4-BROMOBENZYL)OXY]PHENYL)-N-(SEC-BUTYL)-2-PROPENAMIDE. One notable area of research is its anti-inflammatory properties. In vitro assays have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that it may have therapeutic potential in treating inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

Another area of interest is the compound's anti-cancer properties. Preliminary studies have demonstrated that (E)-3-(4-[(4-BROMOBENZYL)OXY]PHENYL)-N-(SEC-BUTYL)-2-PROPENAMIDE exhibits cytotoxic effects against various cancer cell lines, particularly those derived from breast and lung cancers. Mechanistic investigations have revealed that the compound can induce apoptosis through the activation of caspase pathways and the modulation of cell cycle progression. These findings highlight its potential as a lead compound for further drug development in oncology.

In addition to its anti-inflammatory and anti-cancer activities, (E)-3-(4-[(4-BROMOBENZYL)OXY]PHENYL)-N-(SEC-BUTYL)-2-PROPENAMIDE has also been studied for its neuroprotective effects. Research has shown that it can reduce oxidative stress and protect neurons from damage caused by neurotoxic agents such as amyloid-beta peptides. This property makes it a promising candidate for the treatment of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease.

The synthesis of (E)-3-(4-[(4-BROMOBENZYL)OXY]PHENYL)-N-(SEC-BUTYL)-2-PROPENAMIDE typically involves several steps, including the formation of the bromobenzyl ether intermediate, followed by coupling reactions to introduce the propenamide moiety. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, making it more accessible for both academic research and industrial applications.

The pharmacokinetic properties of (E)-3-(4-[(4-BROMOBENZYL)OXY]PHENYL)-N-(SEC-BUTYL)-2-PROPENAMIDE

In conclusion, (E)-3-(4-[(4-BROMOBENZYL)OXY]PHENYL)-N-(SEC-BUTYL)-2-PROPENAMIDE (CAS No. 477889-05-7) is a promising compound with a diverse range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Its unique chemical structure provides a robust foundation for further research and development in medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds significant promise for addressing unmet medical needs in various disease areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:477889-05-7)(E)-3-(4-[(4-BROMOBENZYL)OXY]PHENYL)-N-(SEC-BUTYL)-2-PROPENAMIDE
A1034108
Purity:99%
Quantity:1g
Price ($):315.0
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